molecular formula C11H14F2N4 B11731297 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1856091-06-9

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B11731297
CAS No.: 1856091-06-9
M. Wt: 240.25 g/mol
InChI Key: VVYYVLMBLWSZFB-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a synthetic organic compound that features a pyrazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.

    Introduction of the difluoromethyl group:

    Formation of the pyrrole ring: The pyrrole ring is synthesized from a precursor such as a 2,5-dimethylfuran derivative through cyclization.

    Coupling of the pyrazole and pyrrole rings: The final step involves coupling the pyrazole and pyrrole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, especially at the difluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Oxidized derivatives of the pyrrole ring.

    Reduction products: Reduced derivatives of the pyrazole ring.

    Substitution products: Substituted derivatives at the difluoromethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and materials to impart unique properties such as fluorescence or conductivity.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving enzyme interactions.

    Drug Development:

Medicine

    Therapeutic Agents: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer or neurological disorders.

Industry

    Chemical Manufacturing: It can be used in the synthesis of other complex molecules, serving as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    {[1-(methyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

CAS No.

1856091-06-9

Molecular Formula

C11H14F2N4

Molecular Weight

240.25 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrrol-2-yl)methanamine

InChI

InChI=1S/C11H14F2N4/c1-16-6-2-3-9(16)7-14-8-10-4-5-15-17(10)11(12)13/h2-6,11,14H,7-8H2,1H3

InChI Key

VVYYVLMBLWSZFB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCC2=CC=NN2C(F)F

Origin of Product

United States

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